Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate is an organic compound with the molecular formula C8H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-pyrrolidineacetic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or ketones depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: A structural isomer with the keto group at a different position.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Another similar compound with a pyridine ring at a different position.
Uniqueness
Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
90090-56-5 |
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Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)6(10)5-3-4-9-7(5)11/h5H,2-4H2,1H3,(H,9,11) |
InChI Key |
NMQJNCYVZYUIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCNC1=O |
Origin of Product |
United States |
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